1H-Indole, 3-(2-pentyl-5-oxazolyl)-
Description
1H-Indole, 3-(2-pentyl-5-oxazolyl)- is a heterocyclic compound comprising an indole core fused with a 1,3-oxazole ring substituted at the 2-position with a pentyl chain.
Properties
CAS No. |
326494-56-8 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-2-pentyl-1,3-oxazole |
InChI |
InChI=1S/C16H18N2O/c1-2-3-4-9-16-18-11-15(19-16)13-10-17-14-8-6-5-7-12(13)14/h5-8,10-11,17H,2-4,9H2,1H3 |
InChI Key |
QWBQGSICTTZLHY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CCCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 |
Synonyms |
2-n-pentyl-5-(3-indolyl)oxazole labradorin 2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chains on Oxazole
The 2-position of the oxazole ring is a critical modification site. Substituents here influence molecular weight, lipophilicity (logP), and bioactivity:
Key Observations :
Heterocyclic Variants: Oxazole vs. Oxadiazole and Tetrazole
Replacing the oxazole ring with other heterocycles alters electronic properties and bioactivity:
Key Differences :
- Oxadiazoles : Contain two nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability compared to oxazoles. Used in 5-lipoxygenase (5-LOX) inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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